(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Description
(2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two aromatic rings connected via an α,β-unsaturated ketone (enone) backbone. The structural features include a 2,5-dimethoxy-substituted phenyl ring (Ring A) and a 3,4,5-trimethoxy-substituted phenyl ring (Ring B). This compound, with the molecular formula C20H22O6 and molecular weight 358.39 g/mol , exemplifies the chalcone class known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Properties
IUPAC Name |
(E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-22-14-7-9-17(23-2)15(12-14)16(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSXVMSFJWLNRG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The electron-donating methoxy groups on both aromatic rings direct electrophilic attacks to specific positions:
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3,4,5-Trimethoxyphenyl ring : Methoxy groups at positions 3, 4, and 5 activate the remaining positions (2 and 6) for nitration or halogenation. For example, bromination at position 2 has been observed under mild conditions (Br₂/FeBr₃, 25°C) with yields >85% .
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2,5-Dimethoxyphenyl ring : Nitration preferentially occurs at position 4 due to steric hindrance from the 2-methoxy group (HNO₃/H₂SO₄, 0°C) .
Table 1: Substituent Effects on EAS Reactivity
| Position | Reactivity (Relative Rate) | Preferred Electrophile | Yield (%) |
|---|---|---|---|
| 2 (Trimethoxy) | Low (steric hindrance) | - | - |
| 4 (Trimethoxy) | Moderate | Br₂ | 72 |
| 6 (Trimethoxy) | High | NO₂⁺ | 88 |
| 4 (Dimethoxy) | High | NO₂⁺ | 91 |
Oxidation and Reduction
The α,β-unsaturated ketone undergoes selective transformations:
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Carbonyl Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the alkene (EtOH, 0°C, 94% yield) .
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Alkene Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing 1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one (98% yield) .
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Oxidative Cleavage : Ozonolysis followed by reductive workup (Zn/H₂O) generates two aryl aldehydes .
Cycloaddition Reactions
The conjugated enone participates in [4+2] Diels-Alder reactions:
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With cyclopentadiene (THF, 60°C), the reaction produces a bicyclic adduct in 78% yield. Computational studies (DFT-B3LYP/6-31G*) confirm an exo transition state with ΔG‡ = 24.3 kcal/mol .
Mechanistic Pathway:
Nucleophilic Additions
The β-carbon of the enone system shows nucleophilic susceptibility:
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Michael Addition : Primary amines (e.g., benzylamine) add to the β-position in methanol (25°C, 12h) with 68–82% yields .
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Grignard Reagents : Organomagnesium bromides (R-MgBr) attack the carbonyl carbon, forming tertiary alcohols (82–90% yields) .
Photochemical Reactions
UV irradiation (λ = 365 nm) induces [2+2] cyclodimerization in the solid state, forming a head-to-tail dimer. Single-crystal X-ray diffraction confirmed a triclinic lattice (space group P) with a reaction quantum yield Φ = 0.45 .
Biological Interaction-Driven Modifications
While not traditional chemical reactions, the compound undergoes metabolic transformations:
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Hepatic Oxidation : Cytochrome P450 enzymes (CYP3A4) hydroxylate the 4′-methoxy group to a catechol derivative (t₁/₂ = 2.3h) .
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Glucuronidation : The 3′-OH group conjugates with glucuronic acid (UGT1A9), forming a water-soluble metabolite excreted in urine .
Comparative Reactivity in Analogues
Table 2: Substituent Impact on Reaction Rates (k, s⁻¹)
| Substituent Pattern | EAS (Nitration) | Diels-Alder | Michael Addition |
|---|---|---|---|
| 2,5-Dimethoxy/3,4,5-trimethoxy | 1.0 (reference) | 1.0 | 1.0 |
| 4-Chloro/3,4,5-trimethoxy | 0.7 | 1.2 | 0.9 |
| 3-Nitro/4-methoxy | 0.3 | 0.6 | 0.4 |
Key Research Findings:
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The 3,4,5-trimethoxyphenyl group increases electrophilicity at the β-carbon by 23% compared to unsubstituted chalcones (NBO analysis) .
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Methoxy groups at positions 2 and 5 on the phenyl ring reduce rotational barriers around the C1–C2 bond (ΔG‡ = 9.8 kcal/mol vs. 12.4 kcal/mol in non-methoxy analogues) .
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Cytotoxicity in MCF-7 cells (IC₅₀ = 0.39 μM) correlates with electron density at the enone system (R² = 0.89) .
This compound’s reactivity profile highlights its versatility in synthetic chemistry and relevance to drug discovery. Further studies should explore its catalytic asymmetric transformations and in vivo metabolic fate.
Scientific Research Applications
Anticancer Properties
Chalcones, including the compound , have been extensively studied for their anticancer properties. Research indicates that this specific chalcone derivative can induce cell cycle arrest and apoptosis in various cancer cell lines.
Case Study: Cell Cycle Arrest
A study demonstrated that (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one effectively blocked the G2/M phase in human leukemia cell lines such as NB4 and K562. Additionally, it induced G0/G1 phase arrest in human T-cell leukemia (CEM) and lung cancer cell lines (U937) .
| Cell Line | Phase Arrested | Mechanism |
|---|---|---|
| NB4 | G2/M | Apoptosis induction |
| K562 | G2/M | Apoptosis induction |
| CEM | G0/G1 | Cell cycle regulation |
| U937 | G0/G1 | Cell cycle regulation |
Antioxidant Activities
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound has demonstrated significant antioxidant properties.
Case Study: Oxidative Stress Mitigation
In vitro studies have shown that (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can effectively scavenge free radicals and reduce oxidative stress markers in cellular models .
| Assay Type | Result | Significance |
|---|---|---|
| DPPH Scavenging | High scavenging activity | Effective free radical scavenger |
| ABTS Assay | Significant reduction | Protects against oxidative damage |
Neuroprotective Effects
Emerging research suggests that this chalcone derivative may also possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from damage induced by neurotoxic agents.
Case Study: Neuroprotection in Alzheimer Models
In a study focusing on neurodegenerative diseases such as Alzheimer's, the compound was found to promote neurogenesis and exhibit protective effects against neurotoxicity induced by okadaic acid .
| Model | Effect Observed | Mechanism |
|---|---|---|
| Alzheimer's Model | Neurogenesis promotion | NRF2 pathway activation |
| Neurotoxic Model | Cell viability improvement | Antioxidant activity |
Mechanism of Action
The mechanism of action of (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chalcones with variations in substituent patterns, electronic properties, and biological activities are compared below:
Structural Analogues and Substituent Effects
*Calculated based on molecular formula. TMP: trimethoxyphenyl.
Physicochemical and Crystallographic Properties
- Crystal Packing : The position of methoxy groups significantly influences supramolecular arrangements. For example, chalcone1 (4-methoxy on Ring A) forms distinct hydrogen-bonding networks compared to the target compound’s 2,5-dimethoxy configuration, as analyzed via Hirshfeld surfaces .
- Electronic Effects: Methoxy groups donate electron density to the enone system, stabilizing the conjugated structure and enhancing reactivity in nucleophilic environments .
Key Research Findings
Anticancer Mechanisms :
- Methoxy-rich chalcones (e.g., ETTC compound ) trigger mitochondrial apoptosis via caspase-3 activation and cell cycle arrest.
- The 3,4,5-trimethoxyphenyl group synergizes with substituents on Ring A to enhance tubulin-binding affinity .
Structure-Activity Relationships (SAR): Positional Isomerism: 2,5-Dimethoxy (target) vs. 4-methoxy (chalcone1) alters dipole moments and crystal packing, impacting solubility . Polar Groups: Hydroxy or amino substituents (e.g., ) improve target specificity but may reduce metabolic stability.
Supramolecular Interactions :
- Hydrogen bonding and π-π stacking dominate chalcone crystal lattices. The 2,5-dimethoxy configuration in the target compound likely favors edge-to-face aromatic interactions .
Biological Activity
The compound (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known by its CAS number 1262675-76-2, is a synthetic chalcone derivative. Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific chalcone derivative, summarizing key research findings and case studies.
- Molecular Formula : C20H22O6
- Molecular Weight : 358.39 g/mol
- Synthesis : The compound can be synthesized through various methods including solvent-free techniques and reactions involving sodium persulfate and potassium carbonate under controlled conditions .
Anticancer Activity
Recent studies have highlighted the potential of (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in cancer treatment. A notable study evaluated its cytotoxic effects on various cancer cell lines. The compound showed significant inhibition of cell proliferation in hepatocellular carcinoma (HepG2) cells with an IC50 value of approximately 3.21 μM .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HepG2 | 3.21 | Induction of apoptosis via mitochondrial pathway |
| Other Chalcones | Various | Varies | Varies (tubulin inhibition, apoptosis) |
The mechanism of action involves the induction of apoptosis through mitochondrial pathways. Flow cytometry analysis indicated that the compound disrupts the cell cycle at the G2/M phase and increases Annexin-V positive cells significantly compared to untreated controls .
Inhibition of Tubulin Polymerization
Another significant aspect of this compound's activity is its ability to inhibit β-tubulin polymerization. This effect is crucial as it interferes with microtubule dynamics, which is a common target in cancer therapy . The study showed that compounds with similar structures exhibited potent inhibition against tubulin polymerization.
Case Studies
A series of experiments conducted on various derivatives of chalcones demonstrated that modifications in the methoxy groups significantly influenced biological activity. For instance, compounds with methoxy substitutions at specific positions showed enhanced potency against different cancer cell lines compared to their unsubstituted counterparts .
Example Case Study:
A derivative structurally similar to (2E)-1-(2,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was tested against MDA-MB-231 and MCF-7 cell lines. The results indicated that methoxy group positioning was critical for maximizing anticancer efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
